TUG-1387

Beschreibung

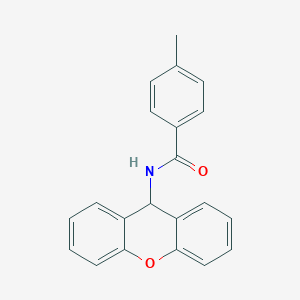

Structure

3D Structure

Eigenschaften

CAS-Nummer |

6319-64-8 |

|---|---|

Molekularformel |

C21H17NO2 |

Molekulargewicht |

315.4 g/mol |

IUPAC-Name |

4-methyl-N-(9H-xanthen-9-yl)benzamide |

InChI |

InChI=1S/C21H17NO2/c1-14-10-12-15(13-11-14)21(23)22-20-16-6-2-4-8-18(16)24-19-9-5-3-7-17(19)20/h2-13,20H,1H3,(H,22,23) |

InChI-Schlüssel |

RWLHMQMVSKQATK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)C(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24 |

Andere CAS-Nummern |

6319-64-8 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Role of TUG Protein in Insulin Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insulin resistance is a hallmark of type 2 diabetes, characterized by impaired glucose uptake in peripheral tissues. A key player in this intricate process is the Tether containing UBX domain for GLUT4 (TUG) protein. This technical guide provides an in-depth exploration of the TUG protein's mechanism of action in insulin signaling, focusing on its role as a critical regulator of GLUT4 trafficking. We will delve into the molecular interactions, signaling cascades, and experimental evidence that underpin our current understanding of TUG's function. This document is intended to be a comprehensive resource, offering detailed experimental methodologies and quantitative data to facilitate further research and therapeutic development in the field of metabolic diseases.

Introduction: The Central Role of TUG in GLUT4 Sequestration

In the absence of insulin, the glucose transporter GLUT4 is predominantly sequestered intracellularly within specialized vesicles known as GLUT4 storage vesicles (GSVs). This sequestration is crucial for maintaining basal glucose levels. The TUG protein acts as a molecular tether, retaining these GSVs at the Golgi matrix.[1][2] The N-terminal region of TUG directly binds to GLUT4 and another GSV-resident protein, the insulin-responsive aminopeptidase (IRAP).[2][3] Concurrently, the C-terminal region of TUG interacts with proteins of the Golgi matrix, including Golgin-160 and PIST (PDZ domain protein interacting specifically with TC10).[2][4] This dual interaction effectively anchors the GSVs, preventing their translocation to the plasma membrane.

The Insulin-Triggered Cleavage of TUG: A Molecular Switch for Glucose Uptake

Upon insulin stimulation, a signaling cascade is initiated that culminates in the endoproteolytic cleavage of the TUG protein. This cleavage is a pivotal event, acting as a molecular switch that releases the GSVs from their intracellular tether.[1][5] This process is mediated by the protease Usp25m and is dependent on the activation of the small GTPase TC10α.[2][6]

The insulin receptor-mediated signaling pathway leading to TUG cleavage is distinct from the well-characterized PI3K-Akt pathway, highlighting a parallel signaling axis in insulin action. The activated TC10α, through its effector PIST, is thought to relieve an inhibitory constraint on Usp25m, allowing it to cleave TUG.

Cleavage of TUG occurs at a specific site, separating the N-terminal GLUT4/IRAP-binding domain from the C-terminal Golgi-anchoring domain.[4][5] This proteolytic event generates two distinct products with crucial downstream functions:

-

TUGUL (TUG Ubiquitin-Like): The N-terminal fragment, a ubiquitin-like modifier, remains associated with the GSVs. In adipocytes, TUGUL has been shown to modify the kinesin motor protein KIF5B.[1][7][8] This "tugulation" is proposed to activate the motor protein, facilitating the transport of the liberated GSVs along microtubules towards the plasma membrane.[1][8]

-

TUG C-terminal Product: Following cleavage, the C-terminal fragment is extracted from the Golgi matrix by the p97/VCP ATPase.[1][7] This fragment then translocates to the nucleus, where it acts as a transcriptional regulator, binding to PPARγ and PGC-1α to promote the expression of genes involved in fatty acid oxidation and thermogenesis.[1][7] This elegantly couples glucose uptake with energy expenditure.

Quantitative Insights into TUG-Mediated GLUT4 Translocation

The following tables summarize the key quantitative data available in the literature regarding the TUG protein's role in insulin signaling.

| Parameter | Organism/Cell Line | Value | Reference(s) |

| Decrease in intact TUG protein upon insulin stimulation | Mouse muscle | ~80% | [2] |

| Increase in GLUT4 abundance in T-tubule enriched membranes in muscle-specific TUG knockout mice (fasting state) | Mouse | 3.6-fold | [3] |

| Increase in fasting muscle glucose uptake in UBX mice (constitutive TUG cleavage) | Mouse | 2.7-fold | [2] |

| Increase in energy expenditure in UBX mice | Mouse | 12-13% | [2] |

| Upregulation of Sarcolipin (Sln) transcript in UBX mouse muscle | Mouse | 3.7-fold | [2] |

| Upregulation of Uncoupling protein 1 (Ucp1) transcript in UBX mouse muscle | Mouse | 5.7-fold | [2] |

| Reduction in GLUT4 levels upon Ubc9 (SUMO-conjugating enzyme) depletion | L6 skeletal muscle cells | ~50% | [9] |

Note: Specific binding affinities (e.g., Kd values) for the interactions between TUG and its binding partners (GLUT4, IRAP, Golgin-160, PIST) are not extensively reported in the reviewed literature.

Visualizing the Molecular Machinery: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the complex interactions and processes involved, the following diagrams have been generated using the DOT language.

Figure 1: TUG protein signaling pathway in response to insulin.

Figure 2: General workflow for Co-immunoprecipitation of TUG protein.

Figure 3: Experimental workflow for a GLUT4 translocation assay.

Detailed Methodologies for Key Experiments

Co-Immunoprecipitation (Co-IP) to Identify TUG Interacting Proteins

This protocol is designed to isolate TUG and its interacting partners from cell lysates.

Materials:

-

Cell culture plates (10 cm)

-

Ice-cold PBS

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.

-

Anti-TUG antibody (validated for immunoprecipitation)

-

Isotype control IgG

-

Protein A/G magnetic beads or agarose resin

-

Microcentrifuge tubes

-

Rotating shaker

-

Magnetic rack (for magnetic beads)

-

Elution buffer (e.g., 0.1 M glycine, pH 2.5, or SDS-PAGE sample buffer)

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

-

Cell Culture and Lysis:

-

Grow adipocytes (e.g., 3T3-L1) or other relevant cell types to 80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Add 1 ml of ice-cold lysis buffer to each plate and scrape the cells.

-

Transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Add 20-30 µl of Protein A/G beads to 1 mg of protein lysate.

-

Incubate on a rotator for 1 hour at 4°C.

-

Pellet the beads by centrifugation (or using a magnetic rack).

-

Transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

To the pre-cleared lysate, add 2-5 µg of anti-TUG antibody or isotype control IgG.

-

Incubate on a rotator for 2-4 hours or overnight at 4°C.

-

Add 30-50 µl of pre-washed Protein A/G beads to each sample.

-

Incubate on a rotator for an additional 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads 3-5 times with 1 ml of ice-cold lysis buffer (or a wash buffer with lower detergent concentration). For each wash, resuspend the beads and then pellet them.

-

-

Elution:

-

After the final wash, remove all supernatant.

-

To elute the protein complexes, add 30-50 µl of elution buffer and incubate for 5-10 minutes at room temperature (if using glycine) or boil for 5 minutes at 95°C (if using SDS-PAGE sample buffer).

-

Pellet the beads and collect the supernatant containing the eluted proteins.

-

If using a low pH elution buffer, neutralize the eluate with neutralization buffer.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against TUG and suspected interacting proteins.

-

For unbiased discovery of interacting partners, perform mass spectrometry analysis of the eluate.

-

GLUT4 Translocation Assay in 3T3-L1 Adipocytes

This assay quantifies the amount of GLUT4 at the plasma membrane in response to insulin stimulation.

Materials:

-

Differentiated 3T3-L1 adipocytes cultured in 12- or 24-well plates

-

Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 6 mM KCl, 1.2 mM MgSO4, 1 mM CaCl2, 0.4 mM KH2PO4, 0.6 mM Na2HPO4, 30 mM HEPES, pH 7.4) with 0.2% BSA

-

Insulin (100 nM final concentration)

-

4% Paraformaldehyde (PFA) in PBS

-

Primary antibody against an extracellular epitope of GLUT4

-

Fluorophore-conjugated secondary antibody

-

Mounting medium with DAPI

-

Confocal microscope or high-content imaging system

Procedure:

-

Cell Preparation and Starvation:

-

Use fully differentiated 3T3-L1 adipocytes.

-

Wash the cells twice with KRH buffer.

-

Incubate the cells in KRH buffer for 2 hours at 37°C to serum starve.

-

-

Insulin Stimulation:

-

Treat the cells with 100 nM insulin in KRH buffer for 20-30 minutes at 37°C. For basal (unstimulated) controls, add KRH buffer without insulin.

-

-

Fixation:

-

Aspirate the stimulation buffer and immediately add ice-cold 4% PFA.

-

Fix for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Immunostaining (Non-permeabilizing conditions):

-

Block non-specific binding by incubating with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour at room temperature.

-

Incubate with the primary anti-GLUT4 antibody (diluted in blocking buffer) for 1-2 hours at room temperature.

-

Wash three times with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

-

Imaging and Quantification:

-

Mount the coverslips onto glass slides using mounting medium with DAPI.

-

Acquire images using a confocal microscope.

-

Quantify the fluorescence intensity of surface GLUT4 using image analysis software (e.g., ImageJ/Fiji). The fluorescence intensity is normalized to the cell number (DAPI-stained nuclei).

-

Total Internal Reflection Fluorescence (TIRF) Microscopy for GLUT4 Vesicle Fusion

TIRF microscopy allows for the visualization of single GLUT4 vesicle fusion events at the plasma membrane.

Materials:

-

3T3-L1 adipocytes cultured on high-resolution glass coverslips

-

Expression vector for a fluorescently tagged GLUT4 (e.g., GLUT4-EGFP) or a GSV marker (e.g., IRAP-pHluorin).

-

Transfection reagent suitable for adipocytes

-

TIRF microscope equipped with an environmental chamber (37°C, 5% CO2)

-

Imaging buffer (e.g., KRH buffer)

-

Insulin

Procedure:

-

Cell Transfection and Culture:

-

Transfect 3T3-L1 adipocytes with the fluorescently tagged GLUT4 or GSV marker construct.

-

Allow cells to express the construct for 24-48 hours.

-

-

Imaging Preparation:

-

Serum starve the cells for 2 hours in imaging buffer.

-

Mount the coverslip in the TIRF microscope's environmental chamber.

-

-

Image Acquisition:

-

Acquire a time-lapse series of images of the basal state to establish a baseline of vesicle dynamics.

-

Add insulin to the imaging chamber to a final concentration of 100 nM.

-

Continue acquiring time-lapse images to capture insulin-stimulated vesicle docking and fusion events. Fusion events are typically identified by a rapid increase and subsequent spread of fluorescence at the plasma membrane.

-

-

Data Analysis:

-

Analyze the image series to identify and quantify fusion events.

-

Parameters such as the number of fusion events per unit area per unit time, and the docking time of vesicles before fusion can be determined.

-

Conclusion and Future Directions

The TUG protein has emerged as a critical regulator of insulin-stimulated glucose uptake, operating through a fascinating mechanism of proteolytic cleavage and subsequent dual-action of its cleavage products. The insulin-independent nature of the TC10α-TUG pathway presents an attractive avenue for therapeutic intervention in insulin-resistant states.

Future research should focus on several key areas:

-

Quantitative Characterization of Protein-Protein Interactions: Determining the binding affinities and kinetics of TUG's interactions with its various partners will provide a more precise understanding of the regulatory network.

-

Structural Biology: Elucidating the high-resolution structures of TUG in complex with its binding partners will offer invaluable insights into the molecular basis of its function and regulation.

-

Upstream Regulation of TUG Cleavage: A more detailed understanding of the signaling components upstream of TC10α and how they are modulated in metabolic disease is needed.

-

Therapeutic Targeting: Exploring small molecules or biologics that can modulate TUG cleavage or the activity of its downstream effectors could lead to novel therapeutic strategies for type 2 diabetes and other metabolic disorders.

By continuing to unravel the complexities of the TUG-mediated pathway, the scientific community can pave the way for innovative approaches to combat the growing epidemic of insulin resistance.

References

- 1. Cell culture, glucose uptake test, and GLUT4 translocation assay [bio-protocol.org]

- 2. Total Internal Reflection Fluorescence Microscopy to Study GLUT4 Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative interactome analysis with chemical cross-linking and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spiedigitallibrary.org [spiedigitallibrary.org]

- 5. Quantitative Measurement of GLUT4 Translocation to the Plasma Membrane by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insulin-stimulated endoproteolytic TUG cleavage links energy expenditure with glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Usp25m protease regulates ubiquitin-like processing of TUG proteins to control GLUT4 glucose transporter translocation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. prod-media.megazyme.com [prod-media.megazyme.com]

The TUG Protein: A Central Regulator of Glucose Homeostasis and Energy Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Tether containing UBX domain for GLUT4 (TUG) protein is a critical regulator of glucose uptake in adipose and muscle tissues. Initially identified through a genetic screen for regulators of GLUT4 trafficking, TUG functions as a key molecular tether, sequestering GLUT4 storage vesicles (GSVs) intracellularly in the basal state.[1][2] Upon insulin stimulation, TUG undergoes endoproteolytic cleavage, releasing the GSVs for translocation to the plasma membrane and facilitating glucose import. This process is central to maintaining glucose homeostasis.[1][3] Beyond its role in glucose transport, the cleavage of TUG also liberates a C-terminal fragment that translocates to the nucleus and regulates the expression of genes involved in energy metabolism.[4] This dual function positions TUG as a pivotal link between glucose uptake and systemic energy expenditure, making it an attractive target for therapeutic intervention in metabolic diseases such as type 2 diabetes. This guide provides a comprehensive overview of the discovery, initial characterization, and functional roles of the TUG protein, including detailed experimental protocols and a summary of key quantitative data.

Discovery and Initial Characterization

The TUG protein, also known as ASPSCR1, was first identified in a genetic screen aimed at discovering novel regulators of the insulin-responsive glucose transporter, GLUT4.[1] In the absence of insulin, GLUT4 is predominantly localized to intracellular vesicles, referred to as GLUT4 storage vesicles (GSVs). Insulin triggers the rapid translocation of these vesicles to the cell surface, a crucial step for post-prandial glucose disposal.

Initial studies revealed that TUG acts as a tether, retaining GSVs within the cell.[2] It achieves this by simultaneously binding to GLUT4 on the vesicle membrane and to components of the Golgi matrix, including Golgin-160, PIST (GOPC), and ACBD3.[1][4] This tethering function is mediated by distinct domains within the TUG protein: the N-terminal region interacts with GSV-associated proteins like GLUT4 and IRAP (insulin-responsive aminopeptidase), while the C-terminal UBX (Ubiquitin Regulatory X) domain-containing region anchors to the Golgi matrix.[1][4]

The intact TUG protein has a molecular weight of approximately 60 kDa.[1] Its structure includes two ubiquitin-like domains (UBL1 and UBL2) at the N-terminus and a C-terminal UBX domain.[1]

The TUG Signaling Pathway and Regulation

The release of GSVs from their TUG-mediated tethering is initiated by insulin signaling. This pathway is notably independent of the canonical PI3K/Akt signaling cascade that is also activated by insulin.[5]

Key steps in the TUG signaling pathway:

-

Insulin Stimulation: Insulin binds to its receptor on the surface of adipocytes or muscle cells.

-

TC10α Activation: This insulin signal is transmitted to the small GTPase TC10α.

-

PIST Engagement: Activated TC10α engages its effector protein, PIST.

-

TUG Cleavage: PIST, in turn, is involved in the recruitment and/or activation of the deubiquitinating enzyme Usp25m, which proteolytically cleaves TUG.[1]

-

GSV Release: Cleavage of TUG at the peptide bond between residues 164 and 165 separates the N-terminal GSV-binding domain from the C-terminal Golgi-anchoring domain.[1] This event liberates the GSVs, allowing their translocation to the plasma membrane.

This signaling cascade is a critical component of insulin-stimulated glucose uptake.

Signaling Pathway Diagram

Caption: Insulin-stimulated TUG cleavage pathway leading to GLUT4 translocation and nuclear signaling.

Functional Consequences of TUG Cleavage

The endoproteolytic cleavage of TUG has two major and distinct functional outcomes:

Regulation of GLUT4 Translocation and Glucose Uptake

The primary and most immediate consequence of TUG cleavage is the liberation of GSVs. The N-terminal cleavage product, an 18 kDa ubiquitin-like modifier termed TUGUL, remains associated with the GSV.[1] In adipocytes, TUGUL has been shown to modify the kinesin motor protein KIF5B, which is thought to facilitate the movement of the GSVs along microtubules to the plasma membrane.[4] The subsequent fusion of GSVs with the plasma membrane exposes GLUT4 transporters on the cell surface, leading to an increase in glucose uptake from the bloodstream. In muscle cells, a similar mechanism involving KIF5B or another kinesin motor is proposed.[4]

Regulation of Gene Expression and Energy Metabolism

The C-terminal 42 kDa fragment of TUG, following its release from the Golgi matrix by the p97 ATPase, translocates to the nucleus.[4] In the nucleus, it interacts with the transcription factor PPARγ and its co-activator PGC-1α.[4] This interaction leads to the regulation of gene expression programs that promote fatty acid oxidation and thermogenesis.[4] This discovery unveiled a novel link between insulin-stimulated glucose uptake in peripheral tissues and the central regulation of whole-body energy expenditure.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the TUG protein and its interactions.

| Protein | Molecular Weight (kDa) | Cellular Localization | Function |

| Intact TUG | ~60 | Cytosol, Golgi Matrix | Tethers GLUT4 Storage Vesicles (GSVs) |

| TUGUL (N-terminal fragment) | ~18 | Associated with GSVs | Ubiquitin-like modifier, promotes GSV translocation |

| C-terminal fragment | ~42 | Cytosol, Nucleus | Transcriptional regulator |

| Modified C-terminal fragment | ~54 | Cytosol | Modification not fully understood |

| TUGUL-modified KIF5B | ~130 | Cytosol | Motor protein for GSV transport |

Table 1: Molecular characteristics of TUG and its cleavage products. [1][6]

| Interacting Proteins | TUG Domain/Fragment | Function of Interaction | Predicted Binding Energy (kcal/mol) |

| GLUT4 | N-terminal region | Tethering of GSVs | - |

| IRAP | N-terminal region | Co-tethering with GLUT4 in GSVs | - |

| Golgin-160 | C-terminal region | Anchoring to Golgi matrix | - |

| PIST (GOPC) | C-terminal region | Anchoring to Golgi matrix, role in cleavage | - |

| ACBD3 | C-terminal region | Anchoring to Golgi matrix | - |

| p97 ATPase | C-terminal UBX domain | Extraction of C-terminal fragment from Golgi | - |

| KIF5B | TUGUL | Motor-driven transport of GSVs | - |

| PPARγ | C-terminal fragment | Transcriptional regulation | - |

| PGC-1α | C-terminal fragment | Transcriptional co-activation | - |

| Insulin | TUG-UBL1 domain (predicted) | Direct interaction (hypothesized) | -43.31 |

Table 2: Key protein-protein interactions of TUG. [1][4][7]

| Muscle Type | Relative TUG Protein Abundance |

| Epitrochlearis (EPI) | Lowest |

| Extensor Digitorum Longus (EDL) | Low |

| Vastus Lateralis White (VLw) | Low |

| Tibialis Anterior White (TAw) | Low |

| Gastrocnemius White (GASw) | Low |

| Adductor Longus (AL) | Highest |

| Soleus (SOL) | Highest |

Table 3: Relative abundance of TUG protein in different rat skeletal muscles. [8] Note: The range of TUG abundance between the lowest and highest expressing muscles is approximately 1.7-fold.[8]

Key Experimental Protocols

Detailed methodologies for studying TUG protein function are crucial for reproducible research. Below are outlines for key experimental procedures.

Co-Immunoprecipitation (Co-IP) to Detect TUG-GLUT4 Interaction

This protocol describes the co-immunoprecipitation of TUG and GLUT4 from 3T3-L1 adipocytes.

Materials:

-

Differentiated 3T3-L1 adipocytes

-

PBS (Phosphate-Buffered Saline)

-

Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)

-

Anti-TUG antibody

-

Anti-GLUT4 antibody

-

Normal IgG (isotype control)

-

Protein A/G agarose beads

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold Co-IP Lysis Buffer.

-

Centrifuge lysate to pellet cellular debris and collect the supernatant.

-

Pre-clear the lysate by incubating with Protein A/G agarose beads.

-

Incubate the pre-cleared lysate with an anti-TUG antibody or normal IgG control overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for an additional 1-2 hours.

-

Wash the beads several times with Co-IP Lysis Buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting using an anti-GLUT4 antibody to detect co-immunoprecipitated GLUT4.

GLUT4 Translocation Assay in 3T3-L1 Adipocytes

This assay measures the insulin-stimulated movement of GLUT4 to the plasma membrane.

Materials:

-

Differentiated 3T3-L1 adipocytes cultured on coverslips

-

Krebs-Ringer-HEPES (KRH) buffer

-

Insulin

-

Paraformaldehyde (PFA) for fixation

-

Primary antibody against an exofacial epitope of GLUT4

-

Fluorescently labeled secondary antibody

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Serum-starve differentiated 3T3-L1 adipocytes.

-

Treat cells with or without insulin (e.g., 100 nM) in KRH buffer for 20-30 minutes at 37°C.

-

Wash cells with ice-cold PBS to stop the stimulation.

-

Fix cells with PFA.

-

Without permeabilizing the cells, incubate with a primary antibody that recognizes an extracellular loop of GLUT4.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Mount coverslips on slides with mounting medium containing DAPI.

-

Visualize and quantify the cell surface GLUT4 fluorescence using a fluorescence microscope.

Subcellular Fractionation to Analyze TUG Cleavage Products

This protocol separates cellular components to analyze the localization of TUG and its cleavage products.

Materials:

-

Differentiated 3T3-L1 adipocytes or muscle tissue

-

Fractionation Buffer (e.g., isotonic buffer containing sucrose and protease inhibitors)

-

Dounce homogenizer

-

Centrifuges (low-speed and ultracentrifuge)

-

Buffers for nuclear and cytosolic extraction

Procedure:

-

Treat cells with or without insulin.

-

Harvest cells and gently homogenize in fractionation buffer using a Dounce homogenizer.

-

Perform a series of differential centrifugations to separate the nuclear, heavy membrane (mitochondria), light membrane (microsomes, including GSVs), and cytosolic fractions.

-

Isolate proteins from each fraction.

-

Analyze the protein content of each fraction by SDS-PAGE and Western blotting using antibodies specific for the N-terminus and C-terminus of TUG to detect the full-length protein and its cleavage products.

Experimental Workflow Diagram

Caption: Workflow for key experiments in TUG protein characterization.

Logical Relationships and Future Directions

The discovery of TUG and its multifaceted role in cellular metabolism has opened up new avenues for research and therapeutic development.

Logical Relationship Diagram

Caption: Logical relationships between TUG, cellular processes, and metabolic disease.

Future research should focus on:

-

Elucidating the precise mechanism of TUG cleavage: Identifying all the components of the enzymatic machinery that regulates Usp25m activity.

-

Exploring the regulation of the C-terminal fragment's nuclear activity: Understanding how the stability and activity of this fragment are controlled.

-

Investigating the role of TUG in other cellular processes: Given its interaction with fundamental cellular machinery like the p97 ATPase, TUG may have functions beyond GLUT4 trafficking and energy metabolism.

-

Developing TUG-modulating therapeutics: Designing small molecules or biologics that can modulate TUG cleavage or its interactions could offer novel strategies for treating insulin resistance and type 2 diabetes.

References

- 1. Frontiers | Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle [frontiersin.org]

- 2. TUG-UBL1 protein domain - Wikipedia [en.wikipedia.org]

- 3. Acetylation of TUG Protein Promotes the Accumulation of GLUT4 Glucose Transporters in an Insulin-responsive Intracellular Compartment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insulin-stimulated endoproteolytic TUG cleavage links energy expenditure with glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endoproteolytic Cleavage of TUG Protein Regulates GLUT4 Glucose Transporter Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "Interactions of TUG-UBL1 and Insulin and Implications for Glucose Upta" by Megan Kohout [digitalcommons.csbsju.edu]

- 8. journals.physiology.org [journals.physiology.org]

In-Depth Technical Guide: Subcellular Localization of the TUG Protein in Adipocytes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the subcellular localization of the TUG (Tether containing a UBX domain for GLUT4) protein in adipocytes. It details the molecular mechanisms governing its function in insulin-stimulated glucose uptake, presents quantitative data on its distribution, and offers detailed protocols for its study.

Introduction: The Central Role of TUG in GLUT4 Trafficking

In adipocytes, the precise control of glucose uptake is paramount for maintaining metabolic homeostasis. The insulin-stimulated translocation of the glucose transporter 4 (GLUT4) from intracellular compartments to the plasma membrane is a critical regulatory node in this process. The TUG protein plays a central role as a molecular tether, sequestering GLUT4 storage vesicles (GSVs) within the cell in the basal, unstimulated state.[1][2][3][4][5]

Under basal conditions, intact TUG protein is localized to the Golgi matrix, where it binds to GSVs, effectively preventing their mobilization to the cell surface.[1][2][6] The N-terminus of TUG interacts with proteins on the GSVs, including GLUT4 and insulin-regulated aminopeptidase (IRAP), while its C-terminus anchors to Golgi matrix proteins like Golgin-160 and ACBD3.[1][2][6][7] This tethering action ensures a readily available pool of GLUT4 that can be rapidly deployed upon insulin signaling.

The arrival of an insulin signal initiates a cascade that culminates in the endoproteolytic cleavage of TUG.[8][9][10] This cleavage event is a key regulatory step, liberating the GSVs from their Golgi anchor and allowing their translocation to the plasma membrane, leading to increased glucose uptake. This guide delves into the subcellular dynamics of TUG and the experimental approaches to elucidate its function.

Quantitative Analysis of TUG Subcellular Distribution

The subcellular localization of TUG and its cleavage products changes dynamically in response to insulin. The following table summarizes the relative distribution of TUG protein species in different subcellular fractions of 3T3-L1 adipocytes under basal and insulin-stimulated conditions, as determined by western blot analysis of fractionated cell lysates.

| Subcellular Fraction | Protein Species | Relative Abundance (Basal) | Relative Abundance (Insulin-Stimulated) |

| Cytosol | Intact TUG (60 kDa) | +++ | +++ |

| TUG C-terminal product (54 kDa modified) | + | +++ | |

| Golgi/Endosomes (Light Microsomes) | Intact TUG (60 kDa) | ++++ | ++ |

| TUG C-terminal product (42 kDa) | - | +++ | |

| TUGUL-KIF5B conjugate (130 kDa) | - | ++ | |

| Plasma Membrane | Intact TUG (60 kDa) | + | + |

| TUGUL-KIF5B conjugate (130 kDa) | - | + |

Relative abundance is denoted semi-quantitatively: ++++ (very high), +++ (high), ++ (moderate), + (low), - (not detected).Data are a representative summary based on published findings.[6][11][12]

Signaling Pathways and Experimental Workflows

Insulin Signaling Pathway for TUG Cleavage and GLUT4 Translocation

The following diagram illustrates the signaling cascade initiated by insulin, leading to the proteolytic cleavage of TUG and the subsequent translocation of GLUT4-containing vesicles to the plasma membrane.

Caption: Insulin signaling pathway leading to TUG cleavage and GLUT4 translocation.

Experimental Workflow for Studying TUG Subcellular Localization

The following diagram outlines a typical experimental workflow for investigating the subcellular distribution of the TUG protein in adipocytes.

Caption: Experimental workflow for studying TUG subcellular localization.

Detailed Experimental Protocols

3T3-L1 Adipocyte Culture and Differentiation

This protocol describes the standard method for differentiating 3T3-L1 preadipocytes into mature, insulin-responsive adipocytes.

Materials:

-

3T3-L1 preadipocytes

-

DMEM with 4.5 g/L glucose, L-glutamine, and sodium pyruvate

-

Bovine calf serum (BCS)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin solution

-

3-isobutyl-1-methylxanthine (IBMX)

-

Dexamethasone

-

Insulin (bovine)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Preadipocyte Expansion: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% penicillin-streptomycin at 37°C in a 10% CO₂ incubator. Passage cells before they reach confluence.

-

Induction of Differentiation (Day 0): Two days post-confluence, replace the medium with differentiation medium I (DMEM, 10% FBS, 1% penicillin-streptomycin, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).

-

Insulin Treatment (Day 2): After 48 hours, replace the medium with differentiation medium II (DMEM, 10% FBS, 1% penicillin-streptomycin, and 10 µg/mL insulin).

-

Maturation (Day 4 onwards): After another 48 hours, replace the medium with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Change the medium every 2 days. Mature adipocytes, characterized by the accumulation of lipid droplets, are typically ready for experiments between days 8 and 12.

Subcellular Fractionation of Adipocytes

This protocol allows for the separation of different cellular compartments to analyze the distribution of TUG and other proteins.

Materials:

-

Differentiated 3T3-L1 adipocytes

-

Homogenization buffer (20 mM Tris-HCl pH 7.4, 255 mM sucrose, 1 mM EDTA, protease and phosphatase inhibitors)

-

Dounce homogenizer

-

Centrifuges (low-speed and ultracentrifuge)

Procedure:

-

Cell Preparation: After basal or insulin stimulation, wash cells with ice-cold PBS and scrape them into homogenization buffer.

-

Homogenization: Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice.

-

Differential Centrifugation:

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells (P1).

-

Transfer the supernatant (S1) to an ultracentrifuge tube and spin at a higher speed (e.g., 19,000 x g) for 20 minutes at 4°C to pellet heavy microsomes (P2), which contain mitochondria and some plasma membrane.

-

Transfer the resulting supernatant (S2) and spin at a very high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the light microsomes (P3), enriched in Golgi and endosomes. The final supernatant is the cytosolic fraction (S3).

-

-

Plasma Membrane Enrichment (Optional): The P2 pellet can be further purified on a sucrose gradient to isolate the plasma membrane fraction.

-

Analysis: Resuspend the pellets in a suitable buffer and determine the protein concentration of all fractions. Analyze equal amounts of protein from each fraction by SDS-PAGE and western blotting.

Immunoprecipitation of TUG Protein Complexes

This protocol is used to isolate TUG and its interacting partners.

Materials:

-

Differentiated 3T3-L1 adipocytes

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-TUG antibody

-

Protein A/G agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Procedure:

-

Cell Lysis: Lyse basal or insulin-stimulated adipocytes in ice-cold lysis buffer.

-

Pre-clearing: Centrifuge the lysate to pellet debris and pre-clear the supernatant with protein A/G agarose beads for 1 hour at 4°C.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-TUG antibody overnight at 4°C with gentle rotation.

-

Complex Capture: Add protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specific binding.

-

Elution: Elute the bound proteins from the beads using elution buffer.

-

Analysis: Analyze the eluate by SDS-PAGE and western blotting using antibodies against potential interacting partners like GLUT4, Golgin-160, or KIF5B.

Immunofluorescence Staining and Confocal Microscopy

This protocol allows for the visualization of TUG's subcellular localization.

Materials:

-

Differentiated 3T3-L1 adipocytes grown on coverslips

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking buffer (e.g., PBS with 5% bovine serum albumin)

-

Primary antibodies (e.g., anti-TUG, anti-GLUT4, anti-GM130 for Golgi)

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear staining

-

Mounting medium

Procedure:

-

Fixation: After experimental treatment, wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.

-

Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.

-

Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.

-

Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides, and image using a confocal microscope. Analyze the co-localization of TUG with GLUT4 and organelle markers.

Conclusion

The subcellular localization of the TUG protein is a critical determinant of insulin-stimulated glucose uptake in adipocytes. Its dynamic tethering and release of GLUT4 storage vesicles provide a sophisticated mechanism for the rapid control of glucose transport. The experimental protocols and conceptual frameworks presented in this guide offer a robust toolkit for researchers and drug development professionals to further investigate the intricacies of TUG biology and its potential as a therapeutic target in metabolic diseases. A thorough understanding of TUG's spatial and temporal regulation will undoubtedly pave the way for novel strategies to combat insulin resistance and its associated pathologies.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. The Measurement of GLUT4 Translocation in 3T3-L1 Adipocytes | Springer Nature Experiments [experiments.springernature.com]

- 4. Insulin-Responsive Compartments Containing GLUT4 in 3T3-L1 and CHO Cells: Regulation by Amino Acid Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Complete Membrane Fractionation of 3T3-L1 Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TUG protein acts through a disordered region to organize the early secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]

- 8. scispace.com [scispace.com]

- 9. Subcellular Fractionation of Adipocytes and 3T3-L1 Cells | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. Fractionation analysis of the subcellular distribution of GLUT-4 in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle [frontiersin.org]

TUG Protein Expression and Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tether containing UBX domain for GLUT4 (TUG) protein, also known as ASPSCR1 or UBXN9, is a critical regulator of glucose homeostasis, primarily through its role in the trafficking of the insulin-responsive glucose transporter GLUT4. In insulin-sensitive tissues such as adipose tissue and skeletal muscle, TUG is responsible for sequestering GLUT4-containing vesicles (GSVs) intracellularly in the basal state. Upon insulin stimulation, a complex signaling cascade leads to the proteolytic cleavage of TUG, releasing the GSVs for translocation to the plasma membrane and facilitating glucose uptake.[1][2] This technical guide provides a comprehensive overview of TUG protein expression, its role in cellular signaling, and detailed protocols for its study.

TUG Protein Expression in Human Tissues

Data Presentation: TUG (ASPSCR1) Expression

| Tissue | Protein Expression (Immunohistochemistry) | RNA Expression Level | Cellular Localization |

| Adipose Tissue | Medium | Medium | Cytoplasmic |

| Skeletal Muscle | Medium | Medium | Cytoplasmic |

| Heart Muscle | Low | Medium | Cytoplasmic |

| Brain | Low to Medium | Medium | Cytoplasmic and Nuclear[3] |

| Kidney | Low | Medium | Cytoplasmic |

| Liver | Low | Low | Cytoplasmic |

| Lung | Low | Medium | Cytoplasmic |

| Pancreas | Low | Medium | Cytoplasmic |

| Placenta | Low | High | Cytoplasmic |

| Testis | Low | Medium | Cytoplasmic |

-

Note: The protein expression levels are based on visual scoring of immunohistochemical staining intensity from the Human Protein Atlas and should be considered semi-quantitative.[4] RNA expression levels do not always directly correlate with protein abundance due to post-transcriptional, translational, and degradative regulation. Further quantitative proteomics studies are required for a precise understanding of TUG protein abundance in different tissues.

TUG Signaling Pathway

In the basal state, TUG tethers GLUT4 storage vesicles to the Golgi matrix.[5][6] Insulin initiates a signaling cascade that results in the cleavage of TUG, liberating the GLUT4 vesicles. This process is distinct from the canonical PI3K/Akt pathway but converges on the regulation of GLUT4 translocation.

Signaling Pathway Diagram

References

- 1. ASPSCR1 | Cancer Genetics Web [cancer-genetics.org]

- 2. uniprot.org [uniprot.org]

- 3. Brain tissue expression of ASPSCR1 - Summary - The Human Protein Atlas [v21.proteinatlas.org]

- 4. ASPSCR1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 5. Frontiers | Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle [frontiersin.org]

- 6. Acetylation of TUG Protein Promotes the Accumulation of GLUT4 Glucose Transporters in an Insulin-responsive Intracellular Compartment - PMC [pmc.ncbi.nlm.nih.gov]

The intricate world of TUG protein regulation: A guide to its post-translational modifications

For researchers, scientists, and drug development professionals, understanding the nuanced regulation of the TUG protein is paramount for deciphering its role in glucose metabolism and energy expenditure. This in-depth technical guide delves into the core post-translational modifications (PTMs) that govern TUG's function, providing a comprehensive overview of the key molecular events, detailed experimental protocols, and quantitative data to facilitate further investigation and therapeutic development.

The TUG protein, also known as ASPSCR1, is a critical regulator of the insulin-responsive glucose transporter GLUT4. Its primary function is to tether GLUT4-containing storage vesicles (GSVs) within the cell in the basal state. Upon insulin stimulation, a series of precisely controlled events, orchestrated by PTMs, leads to the release of these vesicles and their translocation to the cell surface, thereby facilitating glucose uptake. This guide will explore the pivotal PTMs of TUG: endoproteolytic cleavage, "tugulation" (a ubiquitin-like modification), acetylation, and ubiquitination.

Insulin-Stimulated Endoproteolytic Cleavage: The Initial Trigger

The most dramatic and well-characterized PTM of TUG is its insulin-stimulated endoproteolytic cleavage. This event is the primary switch that initiates the release of GLUT4 storage vesicles.

In response to insulin, the intact 60 kDa TUG protein is cleaved at the peptide bond between residues 164 and 165 (in the mouse sequence)[1][2][3]. This cleavage is mediated by the Usp25m protease and results in two distinct fragments: an 18 kDa N-terminal product called TUGUL (TUG Ubiquitin-Like) and a 42 kDa C-terminal product[1][2][3][4]. The N-terminal region of TUG is responsible for binding to GSV proteins like GLUT4 and IRAP, while the C-terminal region anchors the complex to Golgi matrix proteins such as Golgin-160, PIST, and ACBD3[1][2][5]. Therefore, this cleavage effectively severs the tether, liberating the GSVs.

This PI3K-independent signaling pathway is initiated by the Rho family GTPase TC10α[2][5]. The cleavage event is crucial for the subsequent translocation of GLUT4 to the plasma membrane. A cleavage-resistant form of TUG fails to support highly insulin-responsive GLUT4 translocation[4][6].

Signaling Pathway for TUG Cleavage

Caption: Insulin-stimulated TUG cleavage pathway.

"Tugulation": A Novel Ubiquitin-Like Modification

The N-terminal cleavage product, TUGUL, possesses a terminal diglycine motif, characteristic of ubiquitin-like modifiers[1]. This allows TUGUL to be covalently attached to target proteins in a process termed "tugulation"[1]. In adipocytes, the primary and sole identified target of tugulation is the 110 kDa kinesin motor protein, KIF5B[1][3][7].

The attachment of the 18 kDa TUGUL to KIF5B results in a 130 kDa conjugate[1][7]. This modification is thought to activate the kinesin motor, facilitating the transport of the newly released GLUT4 vesicles along microtubules to the cell periphery for fusion with the plasma membrane[1][3]. The enzymes responsible for the E1 (activating), E2 (conjugating), and E3 (ligating) steps of tugulation have not yet been fully identified, although Ubc9, a SUMO-conjugating enzyme, has been proposed as a potential TUGUL E2 enzyme[1].

Experimental Workflow for Identifying Tugulation Targets

Caption: Workflow for identifying KIF5B as a tugulation substrate.

Acetylation of the TUG C-Terminus: Fine-Tuning GLUT4 Retention

The C-terminal region of TUG undergoes acetylation, a modification that fine-tunes its ability to retain GLUT4 vesicles in the unstimulated state[8][9]. Mass spectrometry data has identified the penultimate residue, Lys-549 (in the murine sequence), as an acetylated residue[9].

This acetylation modulates the interaction of TUG with components of the Golgi matrix. Specifically, acetylation of the TUG C-terminal peptide reduces its binding to ACBD3 (acyl-CoA-binding domain-containing 3), a Golgin-160-associated protein, but does not affect its binding to Golgin-160 itself[8][9]. Functionally, increased TUG acetylation enhances its ability to trap GSVs, leading to a greater accumulation of GLUT4 in an insulin-responsive intracellular compartment and, consequently, enhanced insulin-stimulated glucose uptake[8].

The acetylation state of TUG is dynamically regulated by the NAD+-dependent deacetylase Sirtuin 2 (SIRT2)[8][9]. SIRT2 binds to TUG and deacetylates it. Overexpression of SIRT2 reduces TUG acetylation, leading to a redistribution of GLUT4 to the plasma membrane even in the absence of insulin[8]. Conversely, deletion of SIRT2 in mice increases TUG acetylation[8].

Regulation of TUG Acetylation by SIRT2

Caption: SIRT2-mediated regulation of TUG acetylation.

Ubiquitination of the TUG C-terminal Fragment

Following its cleavage from the N-terminal TUGUL, the 42 kDa C-terminal fragment can be further modified. Evidence suggests that this fragment can be ubiquitinated, leading to the appearance of a 54 kDa form[4][7]. This modification is thought to target the C-terminal fragment for degradation. Mutation of Lys-380 in TUG leads to the accumulation of the 54-kDa product, suggesting that this lysine residue is a site for ubiquitin-mediated degradation[4]. After cleavage, the C-terminal product is extracted from the Golgi matrix by the p97 (VCP) ATPase and can translocate to the nucleus, where it influences gene expression related to fatty acid oxidation and thermogenesis[1][2][3][5]. Its regulated degradation via ubiquitination is therefore likely important for terminating this signal.

Quantitative Data Summary

| PTM Type | Protein/Fragment | Molecular Weight Change | Key Residue(s) | Enzyme(s) | Functional Consequence |

| Endoproteolytic Cleavage | Intact TUG | 60 kDa → 18 kDa + 42 kDa | 164-165 bond | Usp25m | Releases GLUT4 storage vesicles[1][2][3][4] |

| Tugulation | KIF5B | + 18 kDa | - | Unknown E1, E2, E3 | Activates kinesin motor for vesicle transport[1][3][7] |

| Acetylation | TUG C-terminus | + 42 Da | Lys-549 | SIRT2 (deacetylase) | Enhances GLUT4 vesicle retention[8][9] |

| Ubiquitination | TUG C-terminal fragment | + ~8.5 kDa (mono-Ub) | Lys-380 | Unknown E3 ligase | Targets fragment for degradation[4] |

Experimental Protocols

A. Analysis of TUG Cleavage by Immunoblotting

-

Cell Culture and Treatment: Culture 3T3-L1 adipocytes to full differentiation. Starve cells in serum-free DMEM for 2 hours. Stimulate with 100 nM insulin for 20 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in denaturing buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Immunoblotting:

-

Separate 20-40 µg of protein lysate on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies against the TUG N-terminus and C-terminus (e.g., rabbit polyclonal, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Wash three times with TBST.

-

Detect bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Intact TUG (60 kDa), the C-terminal fragment (42 kDa and 54 kDa), and the TUGUL-conjugated target (130 kDa) can be visualized.

-

B. In Vitro Deacetylation Assay

-

Peptide Synthesis: Synthesize a peptide corresponding to the C-terminus of TUG, both in its acetylated (at Lys-549) and non-acetylated forms.

-

Recombinant Protein Expression: Express and purify recombinant human SIRT2.

-

Deacetylation Reaction:

-

Incubate 50 µM of the acetylated TUG peptide with 1 µM of recombinant SIRT2 in a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2) with and without 1 mM NAD+.

-

Incubate at 37°C for 1 hour.

-

-

Analysis by Mass Spectrometry:

-

Stop the reaction by adding 0.1% trifluoroacetic acid.

-

Analyze the reaction mixture by MALDI-TOF mass spectrometry to detect the mass shift corresponding to the removal of the acetyl group (42 Da).

-

C. Mass Spectrometry for PTM Site Identification

-

Sample Preparation: Immunoprecipitate TUG protein from cell lysates (as described in the tugulation workflow).

-

In-gel Digestion:

-

Run the immunoprecipitated sample on an SDS-PAGE gel and stain with Coomassie blue.

-

Excise the band corresponding to TUG or its fragments.

-

Destain the gel piece, reduce with DTT, and alkylate with iodoacetamide.

-

Digest the protein overnight with trypsin.

-

-

LC-MS/MS Analysis:

-

Extract the peptides from the gel.

-

Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against a protein database (e.g., UniProt) using a search algorithm (e.g., Mascot, Sequest).

-

Specify variable modifications such as acetylation of lysine, ubiquitination (GlyGly) of lysine, and phosphorylation of serine, threonine, or tyrosine to identify the specific sites of modification.

-

This guide provides a foundational understanding of the critical post-translational modifications that govern TUG protein function. By leveraging the summarized data and detailed protocols, researchers can further unravel the complexities of TUG-mediated GLUT4 trafficking and its implications for metabolic diseases, paving the way for novel therapeutic strategies.

References

- 1. Frontiers | Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle [frontiersin.org]

- 2. Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Endoproteolytic Cleavage of TUG Protein Regulates GLUT4 Glucose Transporter Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insulin-stimulated endoproteolytic TUG cleavage links energy expenditure with glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Usp25m protease regulates ubiquitin-like processing of TUG proteins to control GLUT4 glucose transporter translocation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetylation of TUG protein promotes the accumulation of GLUT4 glucose transporters in an insulin-responsive intracellular compartment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acetylation of TUG Protein Promotes the Accumulation of GLUT4 Glucose Transporters in an Insulin-responsive Intracellular Compartment - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Measuring TUG Protein Cleavage in Muscle Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The TUG (Tether containing UBX domain for GLUT4) protein plays a critical role in regulating glucose uptake in muscle and fat cells. In response to insulin, TUG undergoes endoproteolytic cleavage, a key step in the mobilization of GLUT4-containing vesicles to the cell surface, thereby facilitating glucose transport into the cell.[1][2][3][4] This application note provides detailed protocols for measuring TUG protein cleavage in muscle cells, a crucial process for understanding insulin signaling, metabolic diseases, and for the development of therapeutic agents targeting these pathways.

Intact TUG protein sequesters GLUT4 storage vesicles (GSVs) at the Golgi matrix by binding to vesicle cargo with its N-terminus and to Golgi matrix proteins with its C-terminus.[1][5] Insulin stimulation triggers the cleavage of TUG, mediated by the protease Usp25m.[1][4][6] This cleavage event liberates the GSVs, allowing them to translocate to the plasma membrane. The cleavage of TUG produces two distinct products: an N-terminal fragment called TUGUL (TUG Ubiquitin-Like) and a C-terminal product.[2][4] The TUG C-terminal product can translocate to the nucleus and regulate gene expression related to lipid oxidation and thermogenesis.[1][2][7][8]

Signaling Pathway of Insulin-Stimulated TUG Cleavage

The insulin-stimulated cleavage of TUG is a complex process involving a signaling cascade that is independent of the canonical PI3K-Akt pathway.[1][2] Key signaling molecules include the Rho family GTPase TC10α and its effector PIST (PDZ domain protein interacting specifically with TC10).[5]

Insulin signaling pathway leading to TUG protein cleavage.

Experimental Protocols

Measuring TUG protein cleavage in muscle cells primarily involves immunological techniques such as Western blotting to detect the intact protein and its cleavage products.

Experimental Workflow

Workflow for measuring TUG protein cleavage.

Protocol 1: Western Blotting for TUG Cleavage Products

This protocol describes the detection of intact TUG and its cleavage products in cultured muscle cells following insulin stimulation.

Materials:

-

Cultured muscle cells (e.g., differentiated C2C12 myotubes)

-

Serum-free DMEM

-

Insulin solution (100 nM)

-

RIPA Lysis Buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-TUG (C-terminal)

-

Mouse anti-TUG (N-terminal)

-

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture C2C12 myoblasts and differentiate them into myotubes.

-

Serum starve the myotubes for 3-4 hours in serum-free DMEM.[9]

-

Stimulate the cells with 100 nM insulin for 30 minutes at 37°C. Include an unstimulated control.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse the cells directly on the plate with ice-cold RIPA buffer containing protease inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (anti-TUG C-terminal or N-terminal) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

-

Quantification:

-

Quantify the band intensities for intact TUG (~60 kDa), the C-terminal product (~42 kDa and a modified ~54 kDa form), and the TUGUL-conjugated protein (~130 kDa) using densitometry software.

-

Calculate the ratio of the cleavage products to intact TUG to determine the extent of cleavage.

-

Protocol 2: Nuclear Fractionation to Detect TUG C-terminal Product

This protocol is designed to isolate nuclear fractions from muscle cells to specifically detect the translocation of the TUG C-terminal product.

Materials:

-

Cultured and treated muscle cells (from Protocol 1)

-

Hypotonic buffer

-

Nuclear extraction buffer

-

Dounce homogenizer

-

Primary antibody: Rabbit anti-TUG (C-terminal)

-

Nuclear marker antibody (e.g., anti-Lamin B1)

-

Cytoplasmic marker antibody (e.g., anti-GAPDH)

Procedure:

-

Cell Lysis and Fractionation:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in hypotonic buffer and incubate on ice to swell the cells.

-

Homogenize the cells with a Dounce homogenizer to disrupt the plasma membrane.

-

Centrifuge at a low speed (e.g., 1,000 x g) to pellet the nuclei.

-

Collect the supernatant as the cytoplasmic fraction.

-

Wash the nuclear pellet with hypotonic buffer.

-

Resuspend the nuclear pellet in nuclear extraction buffer and incubate on ice with intermittent vortexing to lyse the nuclei.

-

Centrifuge at high speed (e.g., 14,000 x g) to pellet the nuclear debris.

-

Collect the supernatant containing the nuclear proteins.

-

-

Western Blot Analysis:

-

Perform protein quantification, SDS-PAGE, and Western blotting on the cytoplasmic and nuclear fractions as described in Protocol 1.

-

Probe the membrane with the anti-TUG C-terminal antibody to detect the presence of the cleavage product in the nucleus.

-

Probe separate blots with anti-Lamin B1 and anti-GAPDH antibodies to confirm the purity of the nuclear and cytoplasmic fractions, respectively.

-

Data Presentation

Quantitative data from Western blot analysis should be summarized in tables to facilitate comparison between different experimental conditions.

Table 1: Densitometric Analysis of TUG Cleavage in Insulin-Stimulated Muscle Cells

| Treatment | Intact TUG (60 kDa) (Relative Intensity) | TUG C-terminal Product (42/54 kDa) (Relative Intensity) | TUGUL-conjugated Protein (130 kDa) (Relative Intensity) | Ratio of Cleaved to Intact TUG |

| Control (Unstimulated) | 1.00 ± 0.05 | 0.12 ± 0.02 | 0.08 ± 0.01 | 0.20 |

| Insulin (100 nM, 30 min) | 0.35 ± 0.04 | 0.85 ± 0.06 | 0.75 ± 0.05 | 4.57 |

Data are represented as mean ± SEM from three independent experiments. The ratio is calculated as (C-terminal + TUGUL-conjugated) / Intact TUG.

Table 2: Subcellular Localization of TUG C-terminal Product

| Treatment | Cytoplasmic Fraction (Relative Intensity) | Nuclear Fraction (Relative Intensity) |

| Control (Unstimulated) | 0.95 ± 0.08 | 0.05 ± 0.01 |

| Insulin (100 nM, 30 min) | 0.40 ± 0.05 | 0.60 ± 0.07 |

Data represent the relative intensity of the TUG C-terminal product in each fraction, normalized to the total amount in both fractions for each condition.

Conclusion

The protocols outlined in this application note provide a robust framework for the investigation of TUG protein cleavage in muscle cells. Accurate measurement of this critical event in insulin signaling is essential for advancing our understanding of glucose homeostasis and for the development of novel therapeutics for metabolic diseases. The provided workflows, protocols, and data presentation formats are intended to guide researchers in obtaining reliable and reproducible results.

References

- 1. Endoproteolytic Cleavage of TUG Protein Regulates GLUT4 Glucose Transporter Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insulin-stimulated endoproteolytic TUG cleavage links energy expenditure with glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. Frontiers | Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. A simple protocol for the subcellular fractionation of skeletal muscle cells and tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. static.igem.org [static.igem.org]

- 8. Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for TUG Protein Immunoprecipitation from Fat Cells

For Researchers, Scientists, and Drug Development Professionals

Application Note and Protocol

This document provides a detailed protocol for the immunoprecipitation (IP) of the Tether containing UBX domain for GLUT4 (TUG) protein from fat cells (adipocytes). TUG protein plays a crucial role in insulin-stimulated glucose uptake by regulating the trafficking of the glucose transporter GLUT4.[1][2][3] Understanding the interactions and regulation of TUG is vital for research in metabolic diseases such as diabetes and obesity.

Introduction

In fat and muscle cells, insulin stimulates the translocation of GLUT4 from intracellular storage vesicles (GSVs) to the plasma membrane, thereby facilitating glucose uptake.[1][2][3] The TUG protein acts as a tether, sequestering these GLUT4-containing vesicles intracellularly, primarily at the Golgi matrix, in the basal state.[3][4][5] Upon insulin stimulation, TUG undergoes endoproteolytic cleavage, releasing the GSVs for translocation to the cell surface.[6][7][8] This process is a key regulatory step in maintaining glucose homeostasis.

Immunoprecipitation of TUG allows for the study of its binding partners, post-translational modifications, and the dynamics of its interactions in response to various stimuli, providing valuable insights into the molecular mechanisms of insulin action and glucose metabolism.

TUG Protein Interactions

TUG interacts with a variety of proteins to regulate GLUT4 trafficking. These interactions are often dependent on the cellular state (e.g., basal vs. insulin-stimulated). A summary of key TUG interacting proteins in fat cells is presented in the table below.

| Interacting Protein | Function in Relation to TUG | Cellular Condition of Interaction | References |

| GLUT4 | TUG binds directly to GLUT4, sequestering it intracellularly. | Predominantly in basal (unstimulated) state. Dissociates upon insulin stimulation. | [1][9] |

| IRAP | TUG also binds to Insulin-Regulated Aminopeptidase (IRAP), another component of GSVs. | Co-traffics with GLUT4 and is regulated by TUG in a similar manner. | [5][9] |

| Golgin-160 | A Golgi matrix protein that serves as an anchor for TUG-bound GSVs. | Interaction occurs in the basal state to retain GSVs at the Golgi. | [4][5][9] |

| PIST (GOPC) | An effector of the TC10α GTPase that binds to TUG and is involved in insulin-stimulated TUG cleavage. | Interacts with TUG in the insulin signaling pathway leading to TUG cleavage. | [2][7] |

| ACBD3 | A Golgin-160-associated protein that binds to the C-terminus of TUG, playing a role in the anchoring of GSVs. | Acetylation of TUG can modulate its binding to ACBD3. | [5] |

| Usp25m | A protease responsible for the endoproteolytic cleavage of TUG in response to insulin. | Binds to TUG to mediate its cleavage upon insulin stimulation. | [10] |

| KIF5B | A kinesin motor protein that is modified by the N-terminal cleavage product of TUG (TUGUL) to facilitate the movement of GSVs to the cell surface. | Interaction occurs after insulin-stimulated TUG cleavage. | [11][12][13] |

Experimental Protocol: TUG Immunoprecipitation from Adipocytes

This protocol is designed for cultured adipocytes, such as 3T3-L1 cells, a common model for studying adipocyte biology.

Materials and Reagents

-

Differentiated 3T3-L1 adipocytes

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1% Sodium deoxycholate, 0.1% SDS

-

Protease Inhibitor Cocktail (e.g., Sigma-Aldrich, P8340)

-

Phosphatase Inhibitor Cocktail (e.g., Sigma-Aldrich, P5726)

-

Anti-TUG Antibody (validated for IP, e.g., Cell Signaling Technology #2049, Abcam A15731)

-

Normal Rabbit IgG (as a negative control)

-

Protein A/G Agarose Beads or Magnetic Beads

-

Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.1% Triton X-100

-

Elution Buffer: 0.1 M Glycine-HCl (pH 2.5) or 1x Laemmli sample buffer

-

Neutralization Buffer: 1 M Tris-HCl (pH 8.5)

-

Microcentrifuge

-

End-over-end rotator

Procedure

-

Cell Culture and Treatment:

-

Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.

-

For studying insulin-stimulated events, serum-starve the cells for 2-4 hours and then treat with insulin (e.g., 100 nM for 20-30 minutes) or a vehicle control.

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors to the culture dish.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

-

-

Pre-clearing the Lysate:

-

Add Protein A/G beads to the clarified lysate and incubate on an end-over-end rotator for 1 hour at 4°C to reduce non-specific binding.

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Carefully transfer the supernatant to a new pre-chilled tube.

-

-

Immunoprecipitation:

-

Add the anti-TUG antibody to the pre-cleared lysate. For a negative control, add an equivalent amount of normal rabbit IgG to a separate tube of pre-cleared lysate.

-

Incubate on an end-over-end rotator for 2-4 hours or overnight at 4°C.

-

Add Protein A/G beads to the lysate-antibody mixture.

-

Incubate on an end-over-end rotator for an additional 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Carefully aspirate and discard the supernatant.

-

Resuspend the beads in ice-cold Wash Buffer.

-

Repeat the wash step 3-4 times to remove non-specifically bound proteins.

-

-

Elution:

-

For analysis by SDS-PAGE and Western Blotting:

-

After the final wash, aspirate all the supernatant.

-

Add 1x Laemmli sample buffer directly to the beads.

-

Boil the sample at 95-100°C for 5-10 minutes to elute the protein and denature it.

-

Centrifuge to pellet the beads, and collect the supernatant containing the eluted protein.

-

-

For analysis of native protein complexes:

-

Add Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5) to the beads and incubate for 5-10 minutes at room temperature with gentle agitation.

-

Pellet the beads and transfer the supernatant to a new tube containing Neutralization Buffer to adjust the pH.

-

-

-

Analysis:

-

The eluted proteins can be analyzed by Western blotting to confirm the presence of TUG and to probe for co-immunoprecipitated proteins.

-

Visualizations

Experimental Workflow

Caption: Workflow for TUG protein immunoprecipitation from fat cells.

TUG Signaling Pathway in Adipocytes

Caption: Insulin signaling pathway leading to TUG cleavage and GLUT4 translocation.

References

- 1. awsprod-cellsignal.jp [awsprod-cellsignal.jp]

- 2. Chromatin Immunoprecipitation of Murine Brown Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetylation of TUG Protein Promotes the Accumulation of GLUT4 Glucose Transporters in an Insulin-responsive Intracellular Compartment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-TUG Antibody (A15731) | Antibodies.com [antibodies.com]

- 5. Insulin-stimulated endoproteolytic TUG cleavage links energy expenditure with glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Chromatin immunoprecipitation with mouse adipocytes using hypotonic buffer to enrich nuclear fraction before fixation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle [frontiersin.org]

- 10. Usp25m protease regulates ubiquitin-like processing of TUG proteins to control GLUT4 glucose transporter translocation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tug Antibody | Cell Signaling Technology [cellsignal.com]

- 12. An optimized protocol for chromatin immunoprecipitation from murine inguinal white adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chromatin Immunoprecipation (ChIP) assay for 3T3-L1 preadipocytes [macdougald.lab.medicine.umich.edu]

Application Notes and Protocols: Generation of a TUG Protein Knockout Cell Line using CRISPR-Cas9

For Researchers, Scientists, and Drug Development Professionals

Introduction

The TUG (Tether containing UBX domain for GLUT4) protein is a critical regulator of glucose uptake and energy metabolism.[1][2] It functions by sequestering GLUT4-containing vesicles intracellularly, primarily at the Golgi matrix.[1][2][3] In response to insulin signaling, TUG undergoes endoproteolytic cleavage, releasing the GLUT4 vesicles for translocation to the cell surface, thereby facilitating glucose entry into cells.[1][2][3] The C-terminal cleavage product of TUG can also translocate to the nucleus and regulate gene expression related to lipid oxidation and thermogenesis.[1][2] Given its central role in these pathways, the TUG protein presents a compelling target for research in metabolic diseases such as type 2 diabetes and obesity.

Creating a TUG protein knockout cell line using the CRISPR-Cas9 system provides a powerful in vitro model to dissect its molecular functions, identify interacting partners, and screen for therapeutic compounds that may modulate its activity. This document provides detailed protocols and application notes for the generation and validation of a TUG knockout cell line.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the TUG protein and the experimental workflow for generating a knockout cell line.

Caption: TUG protein signaling pathway in glucose metabolism.

Caption: Experimental workflow for TUG knockout cell line generation.

Data Presentation

Table 1: sgRNA Design and On/Off-Target Scores

For knocking out the TUG gene, sgRNAs should be designed to target early exons to maximize the probability of generating a frameshift mutation leading to a premature stop codon and nonsense-mediated decay of the mRNA.[4][5] The following table provides an illustrative example of sgRNA sequences and their predicted on-target and off-target scores.

| sgRNA ID | Target Exon | sgRNA Sequence (5' to 3') | On-Target Score (0-1) | Off-Target Score (0-1) |

| TUG-sg1 | 2 | GCGAGCGATCGATCGATCGAGC | 0.92 | 0.98 |

| TUG-sg2 | 2 | GATCGATCGATCGATCGAGCGA | 0.88 | 0.95 |

| TUG-sg3 | 3 | CGATCGATCGATCGAGCGATCG | 0.95 | 0.99 |

Note: These sequences are for illustrative purposes. Actual sequences must be designed using appropriate software against the target genome. On-target and off-target scores are typically generated by design tools and predict the efficacy and specificity of the sgRNA, respectively.[6]

Table 2: Validation of TUG Knockout Clones

Following clonal selection, individual clones must be validated at both the genomic and protein levels.

| Clone ID | Genotype (Sequencing Result) | TUG Protein Level (% of Wild Type) |

| WT | Wild Type | 100% |

| Clone A3 | Heterozygous (1 bp insertion) | 48% |

| Clone B7 | Homozygous (4 bp deletion) | <1% |

| Clone C2 | Homozygous (2 bp insertion) | <1% |

Note: This data is illustrative of expected results. Protein levels are quantified from Western blot data.

Experimental Protocols

Protocol 1: sgRNA Design and Synthesis

-

Target Selection : Identify the target gene (TUG) and obtain its genomic sequence. For knockout experiments, target early exons to introduce frameshift mutations.[4][7]

-

sgRNA Design : Use online design tools (e.g., Benchling, CHOPCHOP) to identify potential sgRNA sequences targeting the selected exons. These tools will typically provide on-target efficacy scores and predict potential off-target sites.[4][8]

-

Off-Target Analysis : Analyze the predicted off-target sites to minimize unintended edits.[5][9] Select sgRNAs with the highest on-target scores and the fewest predicted off-target sites in genic regions.[10]

-

Synthesis : Synthesize the selected sgRNAs. This can be done by in vitro transcription or by ordering synthetic sgRNAs.

Protocol 2: Transfection of Cas9 and sgRNA

This protocol describes the delivery of Cas9 and sgRNA as ribonucleoprotein (RNP) complexes, which can reduce off-target effects.[11][12]

-